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MYXOBACTERALPHALYTICPROTEINASE - 12585-31-8

MYXOBACTERALPHALYTICPROTEINASE

Catalog Number: EVT-1517005
CAS Number: 12585-31-8
Molecular Formula: C11H9NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Myxobacterial alpha-lytic proteinase is a proteolytic enzyme derived from myxobacteria, a group of soil-dwelling bacteria known for their complex life cycles and ability to produce a variety of bioactive compounds. This enzyme plays a crucial role in the degradation of proteins, facilitating nutrient recycling in ecological systems. Myxobacteria, particularly those belonging to the genus Myxococcus, have garnered attention due to their unique metabolic pathways and potential applications in biotechnology and medicine.

Source

Myxobacterial alpha-lytic proteinase is primarily sourced from species such as Myxococcus xanthus and Myxococcus stipitatus. These bacteria are notable for their social behavior and ability to form multicellular structures called fruiting bodies, which are essential for their reproductive cycle. The enzyme is secreted during the vegetative growth phase and is involved in the breakdown of extracellular proteins, contributing to the myxobacteria's survival in nutrient-limited environments.

Classification

Myxobacterial alpha-lytic proteinase belongs to the class of serine proteases, characterized by the presence of a serine residue at their active site. This class of enzymes is known for its ability to cleave peptide bonds in proteins, making them vital for various biological processes, including digestion and immune responses.

Synthesis Analysis

Methods

The synthesis of myxobacterial alpha-lytic proteinase can be achieved through fermentation processes involving myxobacterial cultures. Typically, Myxococcus xanthus is cultivated in a rich medium that supports its growth and enzyme production. The fermentation conditions, including temperature, pH, and aeration, are optimized to maximize enzyme yield.

Technical Details:

  1. Cultivation: Myxobacteria are grown in liquid media under controlled conditions.
  2. Induction: Enzyme production can be induced by adding specific substrates or altering nutrient availability.
  3. Extraction: Post-cultivation, the enzyme is extracted from the culture supernatant using techniques such as ammonium sulfate precipitation or ultrafiltration.
Molecular Structure Analysis

Structure

The molecular structure of myxobacterial alpha-lytic proteinase reveals a typical serine protease fold, consisting of a central β-sheet surrounded by α-helices. The active site contains a catalytic triad formed by serine, histidine, and aspartate residues, which are crucial for its enzymatic activity.

Data

Crystallographic studies have provided insights into the three-dimensional structure of this enzyme. The protein exhibits a compact structure with distinct surface characteristics that facilitate substrate binding and catalysis.

Chemical Reactions Analysis

Reactions

Myxobacterial alpha-lytic proteinase catalyzes hydrolysis reactions involving peptide bonds in proteins. The general reaction mechanism involves:

  1. Substrate Binding: The substrate binds to the active site.
  2. Nucleophilic Attack: The serine residue performs a nucleophilic attack on the carbonyl carbon of the peptide bond.
  3. Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.
  4. Acyl-Enzyme Complex Formation: The intermediate collapses, releasing the first product and forming an acyl-enzyme complex.
  5. Water Hydrolysis: Water then attacks the acyl-enzyme complex, leading to the release of the second product and regeneration of the free enzyme.

Technical Details:

  • Kinetic studies reveal that the enzyme follows Michaelis-Menten kinetics with specific substrate preferences.
Mechanism of Action

Process

The mechanism of action of myxobacterial alpha-lytic proteinase involves several steps:

  1. Substrate Recognition: The enzyme identifies specific peptide sequences within substrates.
  2. Catalysis: The catalytic triad facilitates the cleavage of peptide bonds through a series of conformational changes.
  3. Product Release: After hydrolysis, products are released, allowing the enzyme to return to its original state for subsequent reactions.

Data

Kinetic parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity) have been determined through enzyme assays, providing insights into its efficiency and substrate specificity.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 30 kDa.
  • Optimal pH: Typically around pH 7-8.
  • Optimal Temperature: Active at temperatures ranging from 30°C to 50°C.

Chemical Properties

  • Stability: The enzyme demonstrates stability under various pH conditions but may denature at extreme temperatures or pH levels.
  • Inhibition: Specific inhibitors can block its activity; studies have identified various small molecules that interact with the active site.

Relevant analyses include spectrophotometric assays to measure enzymatic activity under varying conditions.

Applications

Scientific Uses

Myxobacterial alpha-lytic proteinase has several applications in scientific research and industry:

  1. Biotechnology: Utilized in protein engineering and modification processes.
  2. Pharmaceuticals: Potential use in drug development due to its ability to degrade misfolded proteins.
  3. Agriculture: Investigated for applications in biopesticides due to its antimicrobial properties against plant pathogens.

Research continues to explore its potential therapeutic applications, particularly in treating diseases associated with protein misfolding and aggregation.

Properties

CAS Number

12585-31-8

Product Name

MYXOBACTERALPHALYTICPROTEINASE

Molecular Formula

C11H9NO3

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